5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione
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Overview
Description
5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione is an organic compound characterized by a furan ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted methoxyphenyl derivatives
Scientific Research Applications
5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 1-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrole
Uniqueness
5-(4-Methoxyphenyl)-4-methylfuran-2,3-dione is unique due to its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
CAS No. |
77092-35-4 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-methylfuran-2,3-dione |
InChI |
InChI=1S/C12H10O4/c1-7-10(13)12(14)16-11(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
SNCVBCGWXBKVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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